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Compound of Interest

Compound Name: Glucose pentasulfate potassium

Cat. No.: B569196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Glucose pentasulfate potassium is a highly sulfated carbohydrate derivative. Due to its

polyanionic nature, it has potential applications in various biomedical fields, including as an

anticoagulant and anti-inflammatory agent. Nuclear Magnetic Resonance (NMR) spectroscopy

is a powerful analytical technique for the structural elucidation and quality control of such

complex carbohydrates. These application notes provide a detailed protocol for the NMR

spectroscopic analysis of glucose pentasulfate potassium, including sample preparation,

data acquisition, and processing.

Key Applications
Structural Verification: Confirmation of the identity and purity of synthesized glucose
pentasulfate potassium.

Determination of Sulfation Pattern: Elucidation of the positions of the five sulfate groups on

the glucose ring.

Quantitative Analysis: Determination of the concentration of glucose pentasulfate
potassium in solution.
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Interaction Studies: Investigation of the binding of glucose pentasulfate potassium to

proteins and other biomolecules.

Experimental Protocols
A detailed methodology for the NMR spectroscopic analysis of glucose pentasulfate
potassium is outlined below.

Sample Preparation
Dissolution: Dissolve 5-10 mg of glucose pentasulfate potassium in 0.5-0.6 mL of

deuterium oxide (D₂O, 99.9%). D₂O is the solvent of choice to avoid a large solvent signal in

the ¹H NMR spectrum.

Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an

internal standard with a resonance that does not overlap with the analyte signals. A common

standard for D₂O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).

pH Adjustment: The chemical shifts of sugar protons can be pH-dependent. Adjust the pD of

the solution to a standardized value (e.g., pD 7.0) using dilute NaOD or DCl in D₂O. The pD

can be estimated from the pH meter reading using the equation: pD = pH + 0.4.

Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition
A suite of 1D and 2D NMR experiments should be performed for a comprehensive analysis.

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal

dispersion.

Temperature: Maintain a constant sample temperature, typically 298 K (25 °C).

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment with water suppression (e.g.,

presaturation or WATERGATE).
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Acquisition Parameters:

Spectral Width: ~12 ppm

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay (d1): 5 s (to ensure full relaxation for quantitative analysis)

¹³C NMR Spectroscopy:

Pulse Program: A standard ¹³C observe experiment with proton decoupling.

Acquisition Parameters:

Spectral Width: ~200 ppm

Number of Scans: ≥1024 (due to the low natural abundance and sensitivity of ¹³C)

Relaxation Delay (d1): 2 s

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings within the

glucose spin system.

TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which

is useful for assigning overlapping signals.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning the positions of

sulfate groups.

Data Processing and Analysis
Fourier Transformation: Apply an appropriate window function (e.g., exponential) and

perform Fourier transformation.
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Phasing and Baseline Correction: Manually phase the spectra and apply a baseline

correction.

Referencing: Reference the ¹H spectrum to the residual HDO signal (δ ≈ 4.79 ppm at 298 K)

or to the internal standard (TSP at δ = 0.00 ppm). Reference the ¹³C spectrum indirectly

using the ¹H reference.

Signal Integration and Assignment: Integrate the signals in the ¹H spectrum. Assign the

proton and carbon signals using the combination of 1D and 2D NMR data. The effects of

sulfation on chemical shifts are a key consideration in the assignment process. Signals of

protons attached to an O-sulfated carbon are shifted downfield by 0.4-0.7 ppm, and protons

on adjacent carbons are shifted downfield by 0.07-0.3 ppm.[1]

Data Presentation
The following tables present hypothetical ¹H and ¹³C NMR data for glucose pentasulfate
potassium in D₂O at 298 K and pD 7.0. This data is illustrative, as specific experimental values

for this compound are not readily available in the public domain. The expected downfield shifts

due to sulfation are incorporated.

Table 1: Hypothetical ¹H NMR Data for Glucose Pentasulfate Potassium

Proton
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

H-1 (α) ~5.8 d ~3.5

H-1 (β) ~5.2 d ~8.0

H-2 ~4.5 dd ~3.5, 9.0

H-3 ~4.8 t ~9.0

H-4 ~4.6 t ~9.0

H-5 ~4.4 m -

H-6a ~4.9 dd ~2.0, 12.0

H-6b ~4.7 dd ~5.0, 12.0
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Table 2: Hypothetical ¹³C NMR Data for Glucose Pentasulfate Potassium

Carbon Chemical Shift (δ) [ppm]

C-1 (α) ~95

C-1 (β) ~99

C-2 ~78

C-3 ~80

C-4 ~76

C-5 ~75

C-6 ~70

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of

glucose pentasulfate potassium.
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Caption: Workflow for NMR Analysis.
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Effect of Sulfation on Chemical Shifts
This diagram illustrates the expected effect of O-sulfation on the ¹H NMR chemical shifts of a

glucose ring.

C-OSO₃⁻

Adjacent C

1-bond

H on C-OSO₃⁻H on Adjacent C

Significant Downfield Shift
(Δδ ≈ +0.4 to +0.7 ppm)

Minor Downfield Shift
(Δδ ≈ +0.07 to +0.3 ppm)
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Caption: Sulfation-Induced NMR Shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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